NMR Spectral Differentiation: cis- vs. trans-1-Bromo-3-chlorocyclobutane
The cis and trans stereoisomers of 1-bromo-3-chlorocyclobutane exhibit fundamentally different ¹H NMR spectral patterns due to differences in molecular symmetry [1].
| Evidence Dimension | Number of ¹H NMR signals |
|---|---|
| Target Compound Data | cis-1-bromo-3-chlorocyclobutane: 3 signals; trans-1-bromo-3-chlorocyclobutane: 6 signals |
| Comparator Or Baseline | cis-1,3-dibromocyclobutane: 3 signals; trans-1,3-dibromocyclobutane: 6 signals (same symmetry pattern) |
| Quantified Difference | cis isomer shows 3 signals vs. trans isomer 6 signals (factor of 2 difference) |
| Conditions | ¹H NMR spectroscopy; symmetry analysis based on molecular geometry |
Why This Matters
This quantitative difference in NMR signal count provides an unambiguous method for stereochemical assignment and batch-to-batch consistency verification during procurement and quality control.
- [1] Numerade. (a) Indicate the # of signals one should see in the NMR spectra of trans-1-bromo-3-chlorocyclobutane and cis-1-bromo-3-chlorocyclobutane. 2021. View Source
